Lipophilicity Differentiation: ~1.0 Log Unit LogP Reduction vs. Aromatic 7-Azaindole-6-carboxylic Acid
The 2,3-dihydro analog exhibits a substantially lower predicted LogP (0.7478) compared to the fully aromatic 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (LogP 1.75), representing a ΔLogP of approximately −1.0 log unit . This corresponds to an approximately 10-fold lower octanol-water partition coefficient, indicating significantly greater hydrophilicity for the dihydro compound.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.7478 (predicted) |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5, fully aromatic): LogP = 1.75 (predicted) |
| Quantified Difference | ΔLogP ≈ −1.0 log unit (~10-fold decrease in lipophilicity) |
| Conditions | Predicted LogP values from commercial building block databases; target compound data from Leyan, comparator data from Hit2Lead |
Why This Matters
A 10-fold difference in LogP directly impacts aqueous solubility, permeability, and formulation feasibility, making the dihydro analog preferentially suitable for programs requiring higher compound solubility or reduced logD-driven off-target binding.
